(-)-Salsolin

Übersicht

Beschreibung

what is '(-)-Salsoline'? (-)-Salsoline is a naturally occurring alkaloid found in the roots of the salsola plant. It has been used in traditional Chinese medicine for centuries as a treatment for various ailments, including headaches, fever, and insomnia. It is also known to have anti-inflammatory, anti-bacterial and anti-fungal properties. the use of '(-)-Salsoline' (-)-Salsoline is a naturally occurring alkaloid found in certain plants, such as the Mexican shrub Salsola kali. It has been used in traditional medicine for its anti-inflammatory, analgesic, and antispasmodic properties. It has also been studied for its potential anti-cancer and anti-diabetic effects. the chemistry of '(-)-Salsoline' (-)-Salsoline is an alkaloid compound that is found in a variety of plants, including the bark of the salsola komarovii plant. It is a bicyclic monoterpene alkaloid that is composed of two fused rings of six atoms each, containing a total of 12 atoms. The compound has a molecular formula of C10H14N2O and a molecular weight of 186.24 g/mol. Its structure is composed of a benzyl ring and a pyrrolidine ring, which are connected by an oxygen atom. The compound has a melting point of 94-95°C and a boiling point of 233°C. It is slightly soluble in water and soluble in organic solvents such as ethanol and methanol. (-)-Salsoline has a variety of biological activities, including antifungal, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in treating cancer and other diseases. the biochemical/physical effects of '(-)-Salsoline' (-)-Salsoline is a naturally occurring alkaloid found in certain species of the plant genus Salvia. It is a chiral molecule, meaning it has two mirror-image forms, and (-)-Salsoline is the more active form. The biochemical effects of (-)-Salsoline are not well-studied, but it is known to have a range of pharmacological effects. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. It has also been reported to have anti-tumor, anti-diabetic, and anti-microbial activity. The physical effects of (-)-Salsoline are not well-studied either, but it is known to act as a stimulant and can cause increased heart rate and blood pressure. It has also been reported to cause increased alertness, euphoria, and improved mental clarity. It can also cause hallucinations and other psychological effects. the benefits of '(-)-Salsoline' (-)-Salsoline is a naturally occurring alkaloid found in various plants, including the species Salvia divinorum. It has been used for centuries by indigenous cultures for its psychoactive and medicinal properties. Studies have found that (-)-Salsoline has a wide range of potential benefits, including: - Antidepressant effects: (-)-Salsoline has been found to have antidepressant effects in animal studies. - Neuroprotective effects: (-)-Salsoline has been found to have neuroprotective effects, which may help protect the brain from damage caused by certain conditions such as Alzheimer’s and Parkinson’s disease. - Antipsychotic effects: (-)-Salsoline has been found to have antipsychotic effects, which may help reduce symptoms of certain mental health conditions such as schizophrenia. - Anti-inflammatory effects: (-)-Salsoline has been found to have anti-inflammatory effects, which may help reduce inflammation in the body, which can help reduce symptoms of certain conditions such as rheumatoid arthritis. - Analgesic effects: (-)-Salsoline has been found to have analgesic effects, which may help reduce pain. - Antioxidant effects: (-)-Salsoline has been found to have antioxidant effects, which may help reduce oxidative stress and protect cells from damage caused by free radicals. the related research of '(-)-Salsoline' (-)-Salsoline is a natural alkaloid found in the root of certain species of the plant genus Salsola. Studies have been conducted to assess the pharmacological and toxicological properties of (-)-salsoline. Research has shown that (-)-salsoline has a wide range of pharmacological effects, including analgesic, anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-microbial activities. Studies have also shown that (-)-salsoline has potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammatory diseases. Additionally, studies have been conducted to evaluate the safety and toxicity of (-)-salsoline. These studies have shown that (-)-salsoline is non-toxic at therapeutic doses and has no significant adverse effects.

Wissenschaftliche Forschungsanwendungen

Anticancer-Potenzial

(-)-Salsolin zeigt vielversprechende Antikrebswirkungen. Forscher haben seine Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brust-, Lungen- und Darmkrebs. Es stört den Zellzyklusfortschritt, induziert Apoptose (programmierter Zelltod) und hemmt das Tumorwachstum. Weitere Studien sind erforderlich, um seine Mechanismen aufzuklären und sein therapeutisches Potenzial zu optimieren .

Neuroprotektive Wirkungen

This compound hat in präklinischen Modellen neuroprotektive Aktivität gezeigt. Es verbessert das neuronale Überleben, reduziert oxidativen Stress und moduliert Neurotransmittersysteme. Forscher untersuchen sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson .

Entzündungshemmende Eigenschaften

Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. This compound zeigt entzündungshemmende Wirkungen, indem es proinflammatorische Zytokine und Enzyme hemmt. Es könnte bei Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankung nützlich sein .

Analgetische Aktivität

Studien deuten darauf hin, dass this compound analgetische Eigenschaften besitzt. Es kann Schmerzen lindern, indem es auf Schmerzrezeptoren wirkt oder die Neurotransmission moduliert. Forscher untersuchen sein Potenzial als Alternative zur konventionellen Schmerzbehandlung .

Antimikrobielle Wirkung

This compound zeigt antimikrobielle Aktivität gegen Bakterien, Pilze und Parasiten. Es könnte eine wertvolle natürliche Quelle für die Entwicklung neuer antimikrobieller Wirkstoffe sein. Forscher untersuchen seine Wirksamkeit gegen arzneimittelresistente Krankheitserreger .

Eigenschaften

IUPAC Name |

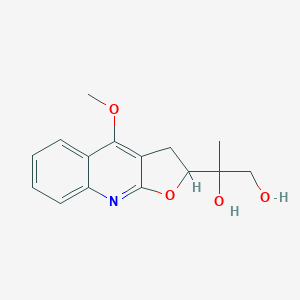

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPRLBGPGZHUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871573 | |

| Record name | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89-31-6, 76419-97-1 | |

| Record name | Salsoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 76419-97-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)